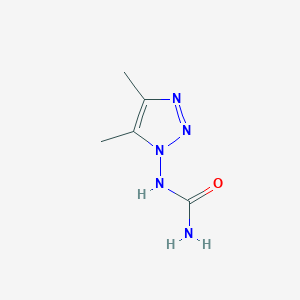
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a urea moiety linked to a 4,5-dimethyl-1H-1,2,3-triazole ring, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) to yield the desired triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of triazole derivatives, including urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)-, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to accelerate the reaction process and improve product purity .
化学反応の分析
Types of Reactions
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like tert-butyl nitrite.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms .
科学的研究の応用
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its interaction with various molecular targets and pathways. The triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to the inhibition of enzyme-mediated processes, contributing to its antimicrobial and antifungal effects.
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a similar structure, known for its broad-spectrum activity.
Trazodone: An antidepressant that contains a triazole moiety.
Uniqueness
Urea, (4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
特性
CAS番号 |
60832-07-7 |
|---|---|
分子式 |
C5H9N5O |
分子量 |
155.16 g/mol |
IUPAC名 |
(4,5-dimethyltriazol-1-yl)urea |
InChI |
InChI=1S/C5H9N5O/c1-3-4(2)10(9-7-3)8-5(6)11/h1-2H3,(H3,6,8,11) |
InChIキー |
PJCWDUOILTVAJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=N1)NC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















